Astersaponin A
Description
Overview of Triterpenoid (B12794562) Saponins (B1172615) from Asteraceae Family Sources
The Asteraceae family, one of the largest families of flowering plants, is a rich source of diverse secondary metabolites, including a prominent class of compounds known as triterpenoid saponins. cabidigitallibrary.orgthieme-connect.com These compounds are characterized by a core structure derived from a 30-carbon precursor, squalene (B77637), which undergoes cyclization to form a variety of triterpenoid skeletons. cabidigitallibrary.org Attached to this lipophilic aglycone, or sapogenin, are one or more hydrophilic sugar chains, lending them an amphipathic nature. oup.com
Triterpenoid saponins from the Asteraceae family exhibit significant structural diversity, which arises from variations in the triterpene skeleton, the number and type of sugar residues, and the points of attachment of these sugar moieties. researchgate.net They can be found in various parts of the plant, including roots, stems, leaves, and flowers. biointerfaceresearch.com These compounds are of great interest in phytochemistry due to their wide range of reported biological activities, including anti-inflammatory, antiviral, and antifungal properties. cabidigitallibrary.orgoup.com
Historical Context of Astersaponin Discovery and Isolation from Aster koraiensis
Astersaponins represent a specific subgroup of triterpenoid saponins found within the Aster genus. While astersaponins have been reported from various Aster species, such as Aster tataricus, the discovery of Astersaponin A is linked to research on Aster koraiensis. nih.govvulcanchem.commdpi.com Aster koraiensis, a perennial plant native to the Korean peninsula, has been used in traditional medicine, prompting scientific investigation into its chemical constituents. mdpi.comdrugtargetreview.comibs.re.kr
The isolation of this compound, initially named Astersaponin I in some literature, was the result of efforts to identify bioactive compounds from this plant. nih.govmdpi.com Researchers utilized ethanolic extraction of the plant material followed by various chromatographic techniques to separate and purify the individual saponins. nih.govmdpi.com The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis, including infrared (IR) spectroscopy, high-resolution mass spectrometry (HR-MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.govsemanticscholar.org Acid hydrolysis was also employed to identify the constituent sugar units. nih.gov This rigorous process led to the characterization of this compound as a new triterpene saponin (B1150181). nih.gov
Significance of this compound Research in Contemporary Phytochemistry and Chemical Biology
The discovery and subsequent research on this compound hold considerable significance in the fields of phytochemistry and chemical biology. Its unique chemical structure contributes to the growing library of natural products and provides a basis for understanding the biosynthetic pathways within Aster koraiensis.
Recent studies have highlighted the potential biological activities of this compound. For instance, it has been shown to induce autophagy in neuronal cells, a process crucial for cellular maintenance and potentially relevant for neurodegenerative diseases. nih.govmdpi.comresearchgate.net Furthermore, this compound has been identified as a natural viral fusion blocker, demonstrating the ability to inhibit the entry of viruses like SARS-CoV-2 into host cells. nih.govresearchgate.netnih.gov This antiviral activity is attributed to its interaction with the cell membrane. nih.govresearchgate.net Research has also explored its potential in mitigating inflammatory responses, such as those associated with atopic dermatitis. nih.govmdpi.com These findings underscore the importance of this compound as a lead compound for further investigation and potential therapeutic development.
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10R,11S,12aR,14bS)-5,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H108O34/c1-25-47(96-55-45(83)48(32(73)21-90-55)97-54-43(81)38(76)30(71)19-89-54)49(98-59-51(85)66(87,23-68)24-93-59)46(84)57(94-25)99-50-39(77)31(72)20-91-58(50)101-60(86)67-14-13-61(2,3)15-27(67)26-9-10-35-63(6)16-28(69)52(62(4,5)34(63)11-12-64(35,7)65(26,8)17-36(67)74)100-56-44(82)41(79)40(78)33(95-56)22-92-53-42(80)37(75)29(70)18-88-53/h9,25,27-59,68-85,87H,10-24H2,1-8H3/t25-,27-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJUSXGOFMUXCB-HGJJLTKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]([C@@]5(C[C@H]4O)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H108O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Purification Methodologies of Astersaponins
Extraction Techniques from Plant Material (e.g., Aster koraiensis leaves)
The initial step in isolating astersaponins involves extracting the crude saponin (B1150181) mixture from the plant matrix. A common source for these compounds is the leaves of Aster koraiensis. nih.govmdpi.com The selection of the extraction method and solvent is crucial for maximizing the yield and minimizing the co-extraction of undesirable compounds.
Conventional solvent extraction is a widely used method. researchgate.net For instance, dried and ground leaves of A. koraiensis (5.0 kg) have been extracted using 95% ethanol (B145695) (EtOH) at an elevated temperature of 70°C for three hours, with the process repeated to ensure thorough extraction. nih.govmdpi.com The resulting extract solutions are then combined and concentrated using a rotary evaporator to yield a crude 95% EtOH extract. nih.gov In other protocols, fresh leaves of A. koraiensis have been extracted using 70% EtOH in an ultrasonic bath at room temperature, which can offer advantages such as reduced extraction time. researchgate.netnih.gov
Modern extraction techniques like microwave-assisted extraction (MAE) and ultrasonic extraction offer alternatives to conventional methods, often providing shorter extraction times, reduced solvent consumption, and higher extraction rates. researchgate.net After the initial extraction, the crude product is typically a complex mixture of various phytochemicals, including different saponins (B1172615), flavonoids, and caffeoylquinic acids, necessitating further purification steps. mdpi.com
| Parameter | Method 1 | Method 2 |
| Plant Material | Dried, ground leaves of A. koraiensis | Fresh leaves of A. koraiensis |
| Solvent | 95% Ethanol | 70% Ethanol |
| Temperature | 70 °C | Room Temperature |
| Technique | Reflux/Heating | Ultrasonic Bath |
| Duration | 3 hours (repeated twice) | 2 hours (repeated three times) |
| Source | nih.govmdpi.com | nih.gov |
Chromatographic Separation Techniques for Astersaponin Fractionation
Due to the presence of a mixture of structurally similar saponins in the crude extract, chromatographic separation is an indispensable stage for fractionation and purification. researchgate.net A combination of different column chromatography techniques is typically employed to separate individual astersaponins.
Column chromatography is a fundamental technique for the initial fractionation of the crude saponin extract. A common strategy involves using a macroporous adsorbent resin, such as Diaion HP-20, for the first separation step. The crude 95% EtOH extract from A. koraiensis, for example, can be loaded onto a Diaion HP-20 column and eluted with a gradient solvent system of acetone (B3395972) and water (from 0:1 to 1:0 v/v), yielding multiple fractions. nih.govmdpi.com
These primary fractions, which are still complex mixtures, undergo further separation using other chromatographic methods. Size-exclusion chromatography, often with Sephadex LH-20 as the stationary phase, is frequently used. nih.gov Fractions rich in saponins from the initial Diaion HP-20 chromatography are subjected to a Sephadex LH-20 column, typically using an acetone-water mixture (e.g., 1:1 v/v) as the mobile phase. mdpi.com This process separates compounds based on their molecular size, further simplifying the mixture and isolating fractions containing specific astersaponins. nih.gov Silica (B1680970) gel column chromatography has also been utilized for further fractionation of certain subfractions. nih.gov
| Stage | Stationary Phase | Mobile Phase/Eluent | Purpose | Source |
| Initial Fractionation | Diaion HP-20 | Acetone-Water Gradient (0:1 to 1:0 v/v) | Gross separation of crude extract into multiple fractions. | nih.govmdpi.com |
| Secondary Fractionation | Sephadex LH-20 | 50% Acetone or Acetone-Water (1:1 v/v) | Further separation of fractions based on molecular size. | nih.govmdpi.com |
| Further Purification | Silica Gel | EtOAc/BuOH/MeOH/H₂O mixture | Isolation of specific saponins from complex subfractions. | nih.gov |
| Flash Chromatography | Redi Sep-C18 | MeOH–H₂O Gradient | Fine purification of targeted compounds. | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification and quantification of astersaponins. nih.gov Due to its high resolution and sensitivity, HPLC is essential for separating structurally close saponin analogues and achieving high purity (>95%). nih.govnih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for saponin separation. nih.gov A C18 column is frequently employed as the stationary phase, providing excellent separation for a wide range of saponins. nih.govnih.gov The mobile phase typically consists of a gradient mixture of aqueous acetonitrile (B52724) or aqueous methanol, sometimes with the addition of acids like acetic acid to improve peak shape. nih.govnih.gov For instance, the simultaneous quantification of Astersaponin A and other compounds from Aster tataricus was successfully achieved on a C18 column. nih.gov The particle size of the column packing material also plays a role; columns with smaller particles (e.g., 2.7 μm) can provide higher resolution separations compared to those with larger particles (e.g., 5.0 μm). nih.gov
Detection can be challenging as many saponins lack a strong chromophore for UV detection. researchgate.net However, methods have been developed for both qualitative and quantitative analysis of astersaponins using HPLC coupled with detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD). nih.govresearchgate.net The purity of the final isolated compounds is often confirmed by a combination of HPLC and nuclear magnetic resonance (NMR) experiments. nih.gov
Advanced Isolation Strategies for Novel Astersaponin Analogues
The discovery of novel astersaponin analogues relies on the systematic and repeated application of the aforementioned isolation and purification techniques. mdpi.com The strategy involves a meticulous process of fractionating the plant extract and then sub-fractionating the resulting fractions until new, previously uncharacterised compounds are isolated. mdpi.comresearchgate.net
This process led to the successful isolation of three previously unreported triterpenoid (B12794562) saponins, named astersaponins J, K, and L, from the leaves of A. koraiensis. mdpi.com The isolation pipeline began with the standard 95% ethanol extraction, followed by Diaion HP-20 and Sephadex LH-20 column chromatography. mdpi.com The key to discovering these novel analogues was the exhaustive and repeated chromatographic separation of various fractions, demonstrating that a deep phytochemical investigation of even well-studied plants can yield new natural products. mdpi.comresearchgate.net The chemical structures of these new compounds were subsequently determined using advanced spectroscopic methods, including High-Resolution Mass Spectrometry (HR-MS) and comprehensive NMR data analysis. mdpi.comresearchgate.net
Structural Elucidation and Stereochemical Characterization of Astersaponin a
Spectroscopic Analysis for Aglycone and Glycosidic Moiety Determination
The initial characterization of Astersaponin A involves a comprehensive spectroscopic analysis to identify its core components: the non-sugar aglycone and the attached sugar (glycosidic) moieties. This is achieved through a synergistic application of NMR and MS techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. mdpi.comnumberanalytics.com By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and spatial relationships of atoms within this compound.
One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H) and carbons (¹³C) in the molecule.
The ¹H-NMR spectrum of a related compound, astersaponin I, revealed characteristic signals for an oleanane-type triterpenoid (B12794562) aglycone. nih.govmdpi.com These included six distinct methyl singlets and an olefinic methine signal at δH 5.38. nih.govmdpi.com Additionally, the presence of two oxymethine signals and one oxymethylene signal helped to position the hydroxyl groups on the aglycone. mdpi.com
The ¹³C-NMR spectrum complements the proton data by showing the chemical environment of each carbon atom. For astersaponin I, key resonances indicative of an oleanane (B1240867) structure were observed at δC 180.1, 144.7, and 123.7. nih.govmdpi.com A comprehensive analysis of the ¹³C and DEPT-135 spectra for a similar compound, astersaponin J, identified 69 carbon signals, including eight methyl groups, fourteen methylene (B1212753) groups, and seven anomeric carbons from the sugar moieties, confirming its nature as an oleanane-type triterpenoid glycoside. mdpi.com
¹H NMR Data for the Aglycone of a Related Astersaponin
| Proton | Chemical Shift (δH) | Multiplicity |
| H-12 | 5.38 | m |
| H-2 | 4.49 | m |
| H-16 | 4.33 | m |
| H-23a | 3.63 | m |
| H-23b | 3.24 | m |
¹³C NMR Data for the Aglycone of a Related Astersaponin
| Carbon | Chemical Shift (δC) |
| C-13 | 144.7 |
| C-12 | 123.7 |
| C-28 | 180.1 |
Two-dimensional NMR experiments provide crucial information about the connectivity between atoms.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. ox.ac.uk This helps to establish the sequence of protons within a spin system, tracing out the carbon backbone. ox.ac.uk For a related astersaponin, COSY correlations were instrumental in confirming the placement of oxymethine and oxymethylene groups on the aglycone. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. princeton.edu This experiment is vital for assigning the carbon signals based on their corresponding, and often more resolved, proton signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly powerful for connecting different fragments of the molecule, including linking the sugar units to the aglycone and to each other. mdpi.comox.ac.uk In the structural elucidation of a related astersaponin, HMBC correlations from the anomeric protons of the sugars to specific carbons on the aglycone confirmed the exact attachment points and the sequence of the sugar moieties. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. princeton.edu This is critical for determining the relative stereochemistry of the molecule. researchgate.net For a related astersaponin, ROESY correlations helped to deduce the relative configuration of the aglycone. mdpi.com It also helped in confirming the stereochemistry of the sugar units. scribd.com
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can be used to deduce its structure. wikipedia.org
HRESIMS is used to determine the precise molecular weight of this compound, which in turn allows for the calculation of its molecular formula. For example, the molecular formula of a related compound, astersaponin I, was determined to be C₆₈H₁₁₀O₃₅ based on its HRESIMS data. nih.govmdpi.com Similarly, the molecular formula for astersaponin J was established as C₆₉H₁₁₂O₃₆. nih.gov
When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides valuable information about the structure of the original molecule. chemguide.co.uklibretexts.org For saponins (B1172615) like this compound, the fragmentation pattern is particularly useful for determining the sequence of the sugar units in the glycosidic chains. The loss of individual or multiple sugar units from the molecular ion can be observed, allowing for the deduction of the sugar sequence and their linkage to the aglycone. nih.govmdpi.com For instance, the fragmentation pattern of astersaponin I showed sequential losses of its seven sugar moieties, providing an initial idea of the glycoside structure. nih.govmdpi.com
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that adheres to the specified outline.
Extensive searches have revealed that while this compound is recognized as a triterpenoid saponin (B1150181) found in plants of the Aster genus, particularly Aster tataricus researchgate.netresearchgate.netnih.govresearchgate.net, there is a significant lack of in-depth research publications detailing its specific structural and stereochemical characteristics.
The available information is limited to its identification within plant extracts using methods like high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). nih.govrhhz.net One source tentatively identified its molecular formula as C₆₂H₁₀₀O₃₄. rhhz.net
However, there is no specific published data concerning the following critical aspects requested in the outline for this compound:
Electronic Circular Dichroism (ECD) Analysis: No studies were found that utilized experimental or calculated ECD to determine the absolute configuration of this compound.
Acid Hydrolysis: Detailed reports on the use of acid hydrolysis to break down this compound and identify its constituent sugar moieties are not available.
Comparative Spectroscopic Analysis: There is no literature providing a comparative analysis of the spectroscopic data (such as NMR) of this compound with that of known saponin analogues.
Therefore, generating a thorough, informative, and scientifically accurate article for each specified section and subsection is not feasible without the foundational research data. Proceeding would require speculation and the fabrication of scientific details, which would contravene the core principles of accuracy.
Biosynthesis and Metabolic Pathways of Astersaponins
Precursor Formation in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis
The journey towards Astersaponin A begins with the synthesis of a 30-carbon linear precursor, squalene (B77637). This molecule is formed through the condensation of two molecules of farnesyl pyrophosphate (FPP), a reaction catalyzed by the enzyme squalene synthase (SS). mdpi.comtandfonline.com Squalene is then oxidized to form 2,3-oxidosqualene (B107256), the direct precursor for the biosynthesis of triterpenoid saponins (B1172615). frontiersin.org
2,3-oxidosqualene is a pivotal intermediate in plant metabolism, standing at a critical branch point between primary and secondary metabolic pathways. uoa.grmdpi.com It serves as the common substrate for enzymes that produce either phytosterols, which are essential components of cell membranes, or a vast array of triterpenoids, including astersaponins. tandfonline.comnih.gov The cyclization of 2,3-oxidosqualene to cycloartenol (B190886) leads to the production of sterols, a process crucial for normal plant growth and development. uoa.grpnas.org Alternatively, its cyclization by different enzymes initiates the pathway toward secondary metabolites like triterpenoid saponins, which often play roles in plant defense. pnas.orgresearchgate.net The fate of 2,3-oxidosqualene is therefore a key regulatory point determining the metabolic flux towards either growth-related compounds or specialized defensive molecules. preprints.org
Enzyme Systems Involved in Astersaponin Biogenesis
The conversion of the linear 2,3-oxidosqualene into the complex, cyclic structure of this compound and its subsequent glycosylation is orchestrated by three main classes of enzymes. frontiersin.orgresearchgate.net These are squalene epoxidases, 2,3-oxidosqualene cyclases (OSCs), and UDP-dependent glycosyltransferases (UGTs). frontiersin.org Following the initial cyclization, the triterpenoid skeleton often undergoes further oxidative modifications, such as hydroxylation, catalyzed by cytochrome P450 monooxygenases (P450s), before the sugar moieties are attached. uoa.grfrontiersin.org
The first committed and diversifying step in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). mdpi.compreprints.org These enzymes are responsible for creating the immense structural diversity of triterpenoid skeletons found in nature. uoa.grpreprints.org Depending on the specific OSC enzyme, 2,3-oxidosqualene can be folded and rearranged into various cyclic structures, such as β-amyrin, α-amyrin, or lupeol. preprints.orgresearchgate.net For many saponins in the Asteraceae family, the initial skeleton is β-amyrin, produced by the enzyme β-amyrin synthase (bAS). mdpi.comosaka-u.ac.jp Studies on various plants in the Asteraceae family, such as lettuce (Lactuca sativa) and dandelion (Taraxacum coreanum), have led to the functional characterization of multiple OSC genes, some of which are multifunctional, producing several triterpene products, while others are specific. nih.govnih.gov For instance, in lettuce, five OSC genes were identified, with LsOSC3 specifically producing β-amyrin. nih.gov The aglycone of this compound, polygalacic acid, is an oleanane-type triterpenoid, which is derived from β-amyrin through a series of oxidative modifications catalyzed by P450 enzymes. osaka-u.ac.jpbiomolther.org
The final step in the biosynthesis of this compound involves the attachment of sugar chains to the triterpenoid aglycone (sapogenin). This process, known as glycosylation, is catalyzed by a large and diverse family of enzymes called UDP-dependent glycosyltransferases (UGTs). mdpi.comfrontiersin.org UGTs transfer a sugar moiety from an activated donor, typically a UDP-sugar, to the sapogenin. frontiersin.orgacs.org This step is crucial as it significantly increases the water solubility and biological activity of the final saponin molecule. frontiersin.org The complex oligosaccharide chains found in astersaponins, such as the one in Astersaponin I, indicate the sequential action of multiple, highly specific UGTs. biomolther.orgnih.gov For example, different UGTs are responsible for adding specific sugars at different positions on the aglycone or the growing sugar chain. nih.govfrontiersin.org Characterization of UGTs from Astragalus membranaceus demonstrated that specific enzymes catalyze glycosylation at different positions on the cycloartane-type triterpenoid skeleton, highlighting the specificity of these enzymes in building complex saponin structures. nih.gov
Genetic and Transcriptomic Studies Related to Astersaponin Biosynthesis
Advances in sequencing technology have enabled transcriptomic studies in various medicinal plants, providing valuable insights into the genes responsible for saponin biosynthesis. mdpi.com In plants from the Asteraceae family, transcriptome analyses have successfully identified numerous candidate genes encoding the key enzymes of the pathway, including OSCs, P450s, and UGTs. researchgate.net
A study on Aster tataricus, a known source of this compound, used an integrated transcriptomic and metabolomic approach to identify genes involved in flavonoid biosynthesis. researchgate.netmdpi.com Similar studies in related species like Ardisia kteniophylla have compared the gene expression profiles in different plant organs, finding that genes for the direct synthesis of triterpenoid saponins were upregulated in the roots. nih.gov Furthermore, the expression of these biosynthetic genes can often be induced by signaling molecules like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are involved in plant defense responses. mdpi.comnih.gov For instance, in A. kteniophylla, treatment with these hormones led to changes in the expression levels of genes in the triterpenoid saponin pathway. nih.gov These genetic and transcriptomic studies are crucial for understanding the regulation of this compound production and provide a basis for metabolic engineering efforts to enhance its yield. researchgate.netresearchgate.net
Table of Key Enzymes in Astersaponin Biosynthesis
| Enzyme Class | Abbreviation | Function | Reference |
| Squalene Synthase | SS | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. | mdpi.comtandfonline.com |
| Squalene Epoxidase | SE | Catalyzes the oxidation of squalene to produce the precursor 2,3-oxidosqualene. | mdpi.comnotulaebotanicae.ro |
| 2,3-Oxidosqualene Cyclase | OSC | Cyclizes 2,3-oxidosqualene into various triterpenoid skeletons (e.g., β-amyrin). | mdpi.compreprints.org |
| Cytochrome P450 Monooxygenase | P450 | Catalyzes various oxidative modifications (e.g., hydroxylation) of the triterpenoid skeleton. | uoa.grfrontiersin.org |
| UDP-dependent Glycosyltransferase | UGT | Attaches sugar moieties from UDP-sugars to the triterpenoid aglycone to form the final saponin. | mdpi.comfrontiersin.org |
Pharmacological and Biological Activity Investigations of Astersaponin A: Mechanistic Insights
Modulation of Autophagy Pathways
Astersaponin A has been identified as a potent inducer of autophagy, a cellular process for degrading and recycling damaged components, which is crucial for cellular homeostasis. nih.gov Its activity is mediated through the modulation of specific protein expression and critical signaling pathways.
A key indicator of autophagy activation is the conversion of microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is recruited to autophagosome membranes. nih.govnih.gov Studies utilizing the human neuroblastoma SH-SY5Y cell line have demonstrated that this compound significantly enhances the expression of LC3-II. nih.govnih.gov
Biochemical analyses have shown that treatment with this compound leads to a dose-dependent increase in the LC3-II/LC3-I ratio, confirming its role in promoting autophagosome formation. nih.gov This effect, coupled with a corresponding decrease in the level of sequestosome 1 (p62), a protein that is itself degraded by autophagy, further substantiates the compound's ability to induce a complete autophagic flux. researchgate.netkoreascience.kr
| Concentration of this compound (µM) | Observation | Reference |
|---|---|---|
| 5 | Significant increase in LC3-II expression. | nih.gov |
| 10 | Dose-dependent, significant increase in LC3-II expression. | nih.gov |
| 20 | Marked, dose-dependent increase in LC3-II expression. | nih.gov |
The mechanism by which this compound induces autophagy involves the intricate regulation of central signaling pathways, namely the Erk/mTOR and AMPK/mTOR pathways. nih.govkoreascience.kr The mammalian target of rapamycin (B549165) (mTOR) is a key negative regulator of autophagy. nih.gov Research indicates that this compound treatment leads to a decrease in the expression of phosphorylated mTOR (p-mTOR). nih.govresearchgate.net
This inhibition of mTOR is achieved through the activation of two upstream pathways. First, this compound increases the phosphorylation of AMP-activated protein kinase (p-AMPK), a cellular energy sensor that inhibits mTOR activity when activated. nih.govnih.gov Second, it enhances the phosphorylation of extracellular signal-regulated kinases (p-Erk), which can also lead to mTOR inhibition. nih.govresearchgate.net The activation of AMPK and Erk by this compound also results in the increased phosphorylation of unc-51-like kinase (p-ULK), a critical initiator of autophagy that is suppressed by active mTOR. nih.govnih.gov The involvement of these pathways was confirmed in studies where the Erk inhibitor U0126 or AMPK siRNA reversed the autophagy-inducing effects of this compound. nih.govnih.gov
| Protein Marker | Effect of this compound (10-20 µM) | Signaling Pathway | Reference |
|---|---|---|---|
| p-Erk | Significantly Increased | Erk/mTOR | nih.govresearchgate.net |
| p-AMPK | Significantly Increased | AMPK/mTOR | nih.govresearchgate.net |
| p-mTOR | Significantly Decreased | Erk/mTOR & AMPK/mTOR | nih.govresearchgate.net |
| p-ULK | Significantly Increased | Downstream of AMPK/mTOR | nih.govresearchgate.net |
Neuroprotective Efficacy in Disease Models
The autophagy-inducing properties of this compound are closely linked to its neuroprotective effects, which have been investigated in both in vitro and in vivo models of Parkinson's disease (PD).
In an in vitro model of Parkinson's disease using SH-SY5Y cells, neurotoxicity was induced by the compound 1-methyl-4-phenyl-2,3-dihydropyridium ion (MPP+), which is known to cause neuronal cell death. nih.gov Treatment with this compound demonstrated a significant neuroprotective effect by reversing the MPP+-induced reduction in cell viability. nih.govkoreascience.kr Specifically, concentrations of 5 and 10 µM this compound markedly enhanced the survival of SH-SY5Y cells exposed to 2 mM MPP+. nih.gov This protective effect was shown to be dependent on the autophagy induction, as blocking the Erk signaling pathway with the inhibitor U0126 also blocked the protective effects of this compound. nih.gov
| Treatment Condition | Effect on Cell Viability | Reference |
|---|---|---|
| Control | Baseline viability | nih.gov |
| MPP+ (2 mM) | Significant reduction in viability | nih.gov |
| This compound (5 µM) + MPP+ | Marked enhancement of viability compared to MPP+ alone | nih.gov |
| This compound (10 µM) + MPP+ | Marked enhancement of viability compared to MPP+ alone | nih.gov |
The neuroprotective potential of this compound was further evaluated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. nih.govresearchgate.net In this in vivo model, this compound administration led to improvements in behavioral performance tests. nih.gov
Biochemical analysis of brain tissues from these mice revealed that this compound restored key neurochemical and protein markers. researchgate.netkoreascience.kr It reversed the MPTP-induced depletion of the neurotransmitter dopamine (B1211576) and restored the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. nih.govresearchgate.net Furthermore, this compound treatment reduced the accumulation of α-synuclein, a protein that aggregates in the brains of Parkinson's disease patients. nih.govkoreascience.kr These restorative effects in the animal model were consistent with the modulation of autophagy-related markers in the brain tissue, linking its neuroprotective action to its fundamental mechanism of autophagy induction. researchgate.netkoreascience.kr
| Parameter | Effect of MPTP Administration | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Motor Performance | Impaired | Improved | nih.govresearchgate.net |
| Dopamine Synthesis | Reduced | Restored | researchgate.netkoreascience.kr |
| Tyrosine Hydroxylase (TH) Expression | Reduced | Restored | researchgate.netkoreascience.kr |
| α-Synuclein Expression | Increased | Reduced | researchgate.netkoreascience.kr |
Antiviral Activities and Mechanisms of Action
Beyond its effects on autophagy and neuroprotection, this compound has demonstrated notable antiviral properties, particularly against SARS-CoV-2. nih.govnih.gov Its mechanism of action is distinct from many other antiviral agents, as it functions as a natural viral fusion blocker. nih.govibs.re.kr
This compound inhibits the entry of SARS-CoV-2 into host cells by interfering with the fusion of the viral envelope and the host cell membrane. nih.govmdpi.com This is achieved primarily by increasing the cholesterol content in the plasma membrane, which disrupts the fusion process. nih.gov This mechanism effectively blocks two main infection routes: fusion at the plasma membrane and entry via the endosomal pathway. nih.govnih.gov A key feature of this mechanism is that it is independent of the interaction between the viral spike protein and the host ACE2 receptor. mdpi.com
This mode of action allows this compound to exhibit broad efficacy against multiple SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron, with similar potency. nih.gov Furthermore, the compound has been shown to inhibit the formation of syncytia, which are large, multinucleated cells formed by the fusion of infected cells with neighboring cells, a pathological hallmark of COVID-19. nih.gov In vitro studies have reported potent inhibitory activity, with half-maximal inhibitory concentration (IC50) values in the low micromolar range. ibs.re.krmdpi.com
| Parameter | Finding | Reference |
|---|---|---|
| Mechanism of Action | Viral fusion inhibitor; interferes with virus-host cell membrane fusion. | nih.govnih.govibs.re.kr |
| Target | Host cell membrane cholesterol content. | nih.gov |
| Reported IC50 (Pseudovirus) | 1.46 - 2 µM | ibs.re.krmdpi.com |
| Efficacy Against Variants | Effective against Alpha, Beta, Delta, and Omicron variants. | nih.gov |
| Effect on Syncytia Formation | Inhibits SARS-CoV-2 spike protein-mediated cell-to-cell fusion. | nih.gov |
Inhibition of Viral Entry Pathways (e.g., SARS-CoV-2)
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from Aster koraiensis, has been identified as a potent inhibitor of SARS-CoV-2 entry into host cells. nih.gov Its mechanism of action targets the fundamental process of viral entry, specifically the fusion of the viral envelope with the host cell membrane. nih.govresearchgate.net Research has demonstrated that this compound effectively blocks two primary entry routes utilized by SARS-CoV-2: the pathway at the plasma membrane and the endosomal entry pathway. nih.gov The inhibitory concentration (IC50) for these pathways was determined to be 2.89 µM in ACE2/TMPRSS2+ cells and 1.60 µM in ACE2+ cells, respectively, showcasing its significant antiviral potential without inducing cytotoxicity. nih.gov
The primary antiviral mechanism of this compound is its function as a natural viral fusion blocker. nih.govnih.gov It directly interferes with the fusion of the SARS-CoV-2 envelope with the host cell membrane, a critical step for the virus to deliver its genetic material into the cell. nih.govresearchgate.net This anti-fusogenic activity prevents the virus from successfully initiating an infection. nih.gov Interestingly, the action of this compound is directed at the host cell rather than the virus itself. Experiments have shown that pretreating host cells with this compound and subsequently removing it still results in antiviral activity, indicating a lasting effect on the host cell that makes it less permissive to viral fusion. nih.gov
A key aspect of this compound's mechanism is its ability to modulate the composition of the host cell membrane. nih.gov Specifically, it increases the cholesterol content within the plasma membrane. nih.govresearchgate.net Cholesterol is an essential component for the membrane fusion process of many enveloped viruses, including SARS-CoV-2. nih.govfigshare.com By altering the cholesterol homeostasis in the host cell membrane, this compound creates an environment that is non-conducive to viral fusion. nih.gov There is a demonstrated correlation between the increase in plasma membrane cholesterol induced by this compound and its ability to inhibit Spike-protein-mediated membrane fusion, suggesting this is a critical component of its antiviral action. nih.gov
The fusion process of SARS-CoV-2 is mediated by its Spike (S) protein. mdpi.comnih.gov this compound has been shown to effectively inhibit this S protein-mediated membrane fusion. nih.gov This inhibition is not due to blocking the interaction between the Spike protein's receptor-binding domain (RBD) and the host cell's ACE2 receptor. nih.gov Instead, this compound's activity is focused on the subsequent fusion event. nih.gov Furthermore, this compound is capable of blocking the formation of syncytia, which are large, multinucleated cells formed by the fusion of infected cells with neighboring healthy cells, a process also driven by the Spike protein. nih.gov This indicates that this compound can not only prevent initial infection but also inhibit the cell-to-cell spread of the virus. nih.gov
Activity Against Viral Variants
A significant advantage of this compound's mechanism of action is its broad efficacy against various SARS-CoV-2 variants. nih.govresearchgate.net Because it targets a fundamental process of viral entry by modulating host cell components rather than specific, mutable viral proteins, its effectiveness is maintained across different strains. nih.gov In vitro studies have demonstrated that this compound impedes the infection of several variants of concern, including Alpha, Beta, Delta, and Omicron, with a similar range of IC50 values (1.91–2.04 μM), which is nearly identical to its activity against the ancestral virus (IC50: 1.94 μM). nih.gov This consistent potency highlights its potential as a broad-spectrum antiviral agent against emerging SARS-CoV-2 variants. nih.gov
Table 1: Inhibitory Concentration (IC50) of this compound against SARS-CoV-2 Variants
| Viral Variant | IC50 (µM) |
|---|---|
| Ancestral | 1.94 |
| Alpha | 1.91 - 2.04 |
| Beta | 1.91 - 2.04 |
| Delta | 1.91 - 2.04 |
| Omicron | 1.91 - 2.04 |
Data sourced from in vitro studies on authentic SARS-CoV-2 variants in Vero cells. nih.gov
Anti-inflammatory Effects and Cellular Modulation
While direct studies on this compound are emerging, research on related saponins (B1172615) from the Aster genus provides strong evidence for their anti-inflammatory properties. Saponins from Aster tataricus, for instance, have been shown to possess significant anti-inflammatory activity. nih.govmdpi.com In cellular assays using murine macrophages (RAW 264.7 cells) stimulated with lipopolysaccharide (LPS), these saponins effectively inhibited the production of inflammatory mediators. nih.gov
This anti-inflammatory action is linked to the downregulation of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net These pathways are crucial regulators of genes involved in the immune and inflammatory responses. nih.gov Activation of NF-κB, for example, leads to the transcription of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Studies on other triterpenoid saponins, such as Sasanquasaponin, have demonstrated a significant, dose-dependent reduction in the production of these pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in LPS-stimulated RAW 264.7 cells. researchgate.net The mechanism involves the inhibition of the phosphorylation of key proteins in the NF-κB and MAPK pathways. researchgate.net Given the structural and generic similarities, it is plausible that this compound exerts its anti-inflammatory effects through similar cellular modulation, thereby reducing the levels of inflammatory cytokines.
Table 2: Effects of Related Saponins on Inflammatory Markers in Cellular Assays
| Compound Class | Cell Line | Stimulant | Key Inhibitory Action | Affected Pathways | Reference |
|---|---|---|---|---|---|
| Aster Saponins | RAW 264.7 | LPS | Inhibition of NO, iNOS, and COX-2 | NF-κB, MAPK | nih.gov |
| Sasanquasaponin | RAW 264.7 | LPS | Reduction of TNF-α, IL-6, IL-1β | NF-κB, MAPK | researchgate.net |
This table summarizes the anti-inflammatory effects of saponins closely related to this compound.
Inhibition of Pro-inflammatory Mediator Production (e.g., NO, PGE2)
Pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) play a crucial role in the inflammatory cascade. The overproduction of these molecules is associated with various inflammatory diseases. Consequently, the inhibition of their synthesis is a key target for anti-inflammatory therapies.
A study investigating the anti-inflammatory potential of nine different astersaponins isolated from Aster tataricus evaluated their ability to inhibit lipopolysaccharide (LPS)-induced NO production in murine macrophage cells. nih.govresearchgate.net Within this comprehensive screening, Astersaponin B was identified as the most potent inhibitor of NO formation. nih.govresearchgate.net However, this study did not provide specific data on the inhibitory effects of this compound on either NO or PGE2 production. Therefore, the capacity of this compound to modulate the production of these key pro-inflammatory mediators has not been experimentally demonstrated in the reviewed scientific literature.
Modulation of NF-κB and MAPK Signaling Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal in regulating the expression of genes involved in inflammation. The activation of these pathways leads to the transcription of various pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE2, respectively.
The investigation into the anti-inflammatory mechanisms of astersaponins has revealed that certain members of this family can modulate these critical signaling pathways. For instance, Astersaponin B has been shown to exert its anti-inflammatory effect by attenuating the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). nih.govresearchgate.net This action prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of NF-κB-dependent pro-inflammatory genes. nih.govresearchgate.net
Despite the insights gained from studies on related compounds, there is a notable absence of research specifically detailing the modulatory effects of this compound on the NF-κB and MAPK signaling pathways. Consequently, its precise mechanism of action in the context of inflammatory signaling remains to be elucidated.
Cellular Mechanisms of Antiproliferative Activity
The potential of natural compounds to inhibit the growth of cancer cells is a significant area of pharmacological research. The antiproliferative activity of a compound is its ability to inhibit cell growth and proliferation, which can be a crucial characteristic of an anticancer agent.
Assessment of Cellular Viability and Proliferation in Cell Lines
For context, studies on other saponins have demonstrated significant antiproliferative effects. For example, saponins extracted from tea flowers have been shown to have antiproliferative effects on human ovarian cancer cell lines. nih.gov However, without direct experimental evidence, the impact of this compound on the viability and proliferation of any specific cancer cell line remains unknown.
Molecular Pathways Underlying Antiproliferative Effects
Understanding the molecular pathways through which a compound exerts its antiproliferative effects is crucial for its development as a therapeutic agent. Common mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways that promote cancer cell growth and survival. mdpi.com
Research on various saponins has revealed their ability to induce apoptosis through both intrinsic (mitochondrial-dependent) and extrinsic pathways. mdpi.com The induction of apoptosis is a key mechanism for eliminating cancerous cells. mdpi.com Furthermore, some saponins have been found to cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing and proliferating. nih.gov
However, the specific molecular pathways underlying the potential antiproliferative effects of this compound have not been investigated. There is no available research demonstrating whether this compound can induce apoptosis, cause cell cycle arrest, or modulate any other molecular targets relevant to cancer cell proliferation.
Structure Activity Relationship Sar Studies of Astersaponins
Correlating Aglycone Structure with Biological Activities
The aglycone, or triterpene backbone, forms the foundational scaffold of astersaponins and is essential, though not solely sufficient, for their biological activity. Studies on various astersaponins have demonstrated that the triterpene structure is a critical requirement for their pharmacological effects, such as antiviral and anti-inflammatory actions.
Research into the antiviral properties of astersaponins against viruses like SARS-CoV-2 has highlighted the importance of the complete saponin (B1150181) structure. It has been shown that the triterpene backbone is structurally important for the inhibitory activity against viral membrane fusion. mdpi.comnih.gov However, the aglycone alone is often devoid of significant activity. For instance, platycodigenin, a triterpenoid (B12794562) aglycone that lacks any attached hydrophilic sugar moieties, was found to exhibit no inhibitory effect on SARS-CoV-2 S-protein-mediated cell-to-cell fusion. nih.gov This finding underscores that while the aglycone provides the necessary three-dimensional framework, its biological function is critically dependent on the presence of glycosidic chains.
Similarly, in the context of anti-inflammatory effects, oleanolic acid-based saponins (B1172615) have shown notable activity. nih.gov The aglycone itself, oleanolic acid, serves as the basic structure, but its potency is significantly enhanced through natural glycosylation. nih.gov The type of triterpenoid scaffold also plays a role; astersaponins are typically oleanane-type triterpenoids, and this specific class has been associated with potent anti-inflammatory and antiviral effects. nih.govnih.gov
Table 1: Aglycone Contribution to Biological Activity This table is interactive. Click on the headers to sort.
| Compound/Fragment | Core Structure | Key Feature | Biological Activity Finding | Citation |
|---|---|---|---|---|
| Astersaponin I | Oleanane (B1240867) Triterpenoid | Complete Saponin | Potent antiviral (membrane fusion inhibitor) | mdpi.com, nih.gov |
| Platycodigenin | Triterpenoid Aglycone | No sugar moieties | No inhibitory effect on cell-to-cell fusion | nih.gov |
| Oleanolic Acid | Triterpenoid Aglycone | Aglycone of various active saponins | Serves as a framework for active compounds | nih.gov |
Role of Glycosidic Chain Length and Composition in Efficacy
Studies on saponins from Aster koraiensis have revealed that those with extensive glycosylation exhibit potent antiviral activity. mdpi.compatsnap.com For example, comparing different astersaponins showed that those with oligosaccharide chains containing four or more sugars attached to the C-28 position of the aglycone were effective at blocking the entry of SARS-CoV-2 pseudoviruses into host cells. researchgate.net This suggests that a certain length and complexity of the sugar chain are required to effectively interfere with viral entry mechanisms, such as membrane fusion. nih.govresearchgate.net
The anti-inflammatory activity of triterpenoid saponins is also strongly influenced by the glycosidic chains. Research on saponins from Aster tataricus and other sources indicates that the presence of sugar units at both C-3 and C-28 might play a crucial role in their inhibitory activity. nih.govfrontiersin.org The glycosylation pattern affects the molecule's amphiphilic nature, which is key for its interaction with cell membranes and biological targets.
Impact of Specific Sugar Moieties on Pharmacological Profiles
Beyond the mere length of the glycosidic chains, the specific types of sugar units (moieties) and their linkages are critical in defining the pharmacological profile of astersaponins. Different sugars can confer distinct properties, leading to variations in potency and selectivity.
Acid hydrolysis of active astersaponins from Aster koraiensis has identified common sugar moieties such as D-glucose, D-xylose, L-arabinose, and L-rhamnose. mdpi.compatsnap.commdpi.com The specific arrangement and type of these sugars are not random but are key to the molecule's function. For instance, in studies of saponin-based antiviral agents, a C3-glucose was identified as a critical component for inhibitory activity. researchgate.net
The structure of Astersaponin J, a potent antiviral agent, was elucidated as 3-O-β-d-glucopyranosyl-(1→4)-β-d-glucopyranosylpolygalacic acid-28-O-α-l-rhamnopyranosyl-(1→3)-β-d-xylopyranosyl-(1→4)-[β-d-xylopyranosyl-(1→3)]-α-l-rhamnopyranosyl-(1→2)-α-l-arabinopyranosyl-ester. patsnap.com The distinguishing feature of this potent compound is the presence of a β-D-glucose unit at the C-4′ of the glucose at C-3, highlighting how a single sugar addition can significantly impact structure and, consequently, function. patsnap.com Similarly, for anti-inflammatory activity, specific glycosylation patterns are associated with higher potency. Aster saponin B, for example, exhibited the most potent inhibitory activity against nitric oxide formation among a series of tested analogues, a distinction attributed to its unique sugar configuration. frontiersin.org
Table 2: Influence of Glycosylation on Astersaponin Activity This table is interactive. Click on the headers to sort.
| Compound | Key Structural Feature | Biological Activity | Citation |
|---|---|---|---|
| Astersaponin I | Triterpene backbone with hydrophilic sugar moieties | Potent inhibitor of SARS-CoV-2 membrane fusion | mdpi.com, nih.gov |
| Astersaponin J | Complex oligosaccharide chains at C-3 and C-28; additional glucose at C-4' of the C-3 sugar | Potent inhibitor of SARS-CoV-2 entry (IC50 ~2.9 µM) | mdpi.com, patsnap.com |
| Aster saponin B | Specific glycosylation pattern | Most potent anti-inflammatory activity (IC50: 1.2 µM) among tested analogues | frontiersin.org |
| Saponins from A. koraiensis | Oligosaccharides with ≥4 sugars at C-28 | Obstruction of SARS-CoV-2 pseudovirus entry | researchgate.net |
Design and Synthesis of Astersaponin Analogues for SAR Elucidation
The elucidation of SAR for complex natural products like astersaponins is often advanced through the design and synthesis of analogues. Due to the intricate stereochemistry of these molecules, total synthesis is exceptionally challenging. Therefore, research frequently relies on the isolation of a wide array of natural analogues and semi-synthesis, where a readily available natural saponin or its aglycone is chemically modified.
This semi-synthetic approach allows for a systematic investigation of how specific structural changes affect biological activity. For example, oleanolic acid, a common triterpenoid aglycone, often serves as a starting framework for the development of novel semi-synthetic derivatives. researchgate.net This strategy enables the creation of a library of compounds with targeted modifications to the aglycone or the sugar chains.
In a notable study aimed at establishing the SAR of saponin-based antiviral agents against SARS-CoV-2, researchers synthesized various derivatives starting from related triterpenoid saponins. researchgate.net This work identified several critical structural components for activity:
A glucose moiety at the C-3 position.
A specific oligosaccharide sequence at the C-28 position.
A hydroxyl group at the C-16 position of the aglycone.
By systematically modifying these positions, the researchers were able to develop minimal saponin-based antiviral agents that retained the high potency of the original, more complex natural product. researchgate.net This approach of targeted chemical modification is a powerful tool for dissecting the complex SAR of astersaponins, providing a rational basis for designing new derivatives with improved pharmacological properties.
Synthetic and Semi Synthetic Approaches to Astersaponin Analogues
Strategies for Total Synthesis of Astersaponin Scaffolds
The total synthesis of a complex natural product like Astersaponin A is a multi-step endeavor that requires a robust strategy for assembling the core aglycone, in this case, polygalacic acid. While a complete total synthesis of this compound has not been reported in the literature, strategies for the synthesis of related oleanane-type triterpenoid (B12794562) scaffolds provide a roadmap for how such a synthesis could be approached.
The biosynthesis of oleanane-type triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256). researchgate.net A synthetic approach would likely involve a biomimetic cascade reaction to form the pentacyclic core. The key challenges in the total synthesis of the polygalacic acid scaffold (2β,3β,16α,23-tetrahydroxyolean-12-en-28-oic acid) include the stereoselective installation of multiple hydroxyl groups and the construction of the E-ring carboxylic acid.
Recent advances in the total synthesis of other complex oleanane-type saponins (B1172615), such as the D/E-ring simultaneously functionalized oleanane-type saponins (DERSFOSs), highlight powerful synthetic methods that could be applied to a synthesis of the this compound scaffold. scielo.org.mx These strategies often rely on:
Convergent synthesis: Building complex fragments of the molecule separately before joining them together. This approach allows for the efficient construction of the intricate carbon skeleton.
Late-stage C-H oxidation: Introducing oxygen functionality at specific positions on a pre-formed hydrocarbon scaffold. This mimics the biosynthetic pathway where cytochrome P450 enzymes perform selective oxidations. itb.ac.id
Stereocontrolled glycosylation: Attaching the sugar units with precise control over the stereochemistry of the glycosidic linkages. rsc.org
A hypothetical total synthesis of the polygalacic acid scaffold might start from a simpler, commercially available triterpenoid like oleanolic acid, and involve a series of stereoselective oxidations to introduce the required hydroxyl groups at C-2, C-16, and C-23.
| Synthetic Strategy | Description | Key Challenges | Relevant Research |
| Biomimetic Cascade | Mimicking the natural cyclization of squalene (B77637) to form the pentacyclic oleanane (B1240867) core. | Controlling the stereochemistry of multiple chiral centers in a single step. | Biosynthesis of triterpenoid saponins. researchgate.net |
| Convergent Synthesis | Assembling complex fragments of the aglycone separately before coupling. | Development of efficient coupling reactions for sterically hindered fragments. | Total synthesis of D/E-ring functionalized oleanane saponins. scielo.org.mx |
| Late-Stage C-H Oxidation | Introducing hydroxyl groups onto the pre-formed pentacyclic skeleton. | Achieving high regioselectivity and stereoselectivity for the oxidation reactions. | Two-phase total synthesis of taxanes. itb.ac.id |
Semi-Synthetic Modifications of Naturally Derived Astersaponins
Semi-synthesis, which uses a naturally occurring compound as a starting material for further chemical modifications, offers a more practical approach to generating novel analogues. cambridge.org This strategy leverages the readily available core structure of naturally isolated saponins, allowing chemists to focus on modifying specific functional groups to probe their role in biological activity.
For this compound, semi-synthetic modifications could target several key positions on the polygalacic acid scaffold and the attached sugar moieties. While specific semi-synthetic studies on this compound are not extensively documented, research on related oleanane-type triterpenoids provides a clear indication of potential modifications. scispace.com
Key targets for semi-synthetic modification include:
The C-28 carboxylic acid: This group can be converted to esters or amides to alter the polarity and pharmacokinetic properties of the molecule. For example, amide derivatization at C-28 of β-hederin, an oleanolic acid glycoside, resulted in highly cytotoxic compounds. nih.gov
The hydroxyl groups (C-2, C-3, C-16, C-23): Selective protection and deprotection strategies would allow for the modification of these hydroxyl groups through esterification, etherification, or oxidation. The hydroxyl group at C-2 of maslinic acid has been shown to be important for its biological activity. nih.gov
The oligosaccharide chains: The sugar units can be modified by altering their substitution patterns or by introducing new functional groups.
The following table outlines potential semi-synthetic modifications of an this compound-like scaffold:
| Target Position | Type of Modification | Potential Impact | Example from Related Compounds |
| C-28 Carboxyl Group | Esterification, Amidation | Altered polarity, solubility, and cell permeability. | Synthesis of oleanolic acid conjugates with 1,3,4-oxadiazole. researchgate.net |
| C-3 Hydroxyl Group | Glycosylation, Acylation | Modified interaction with biological targets, altered bioavailability. | Synthesis of N-acetyl glucosamine-bearing oleanolic saponins. scispace.com |
| C-16 Hydroxyl Group | Oxidation, Esterification | Probing the importance of this group for activity. | Isolation of bellisonic acid (16-oxo derivative of polygalacic acid). nih.gov |
| Sugar Moieties | Selective hydrolysis, acylation | Simplified structures for SAR studies, altered solubility. | Biotransformation of platycosides using pectinase. google.comjmb.or.kr |
Chemoenzymatic Syntheses for Glycosidic Diversification
The complex oligosaccharide chains of saponins play a crucial role in their biological activity. Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to create diverse glycan structures. nih.gov This approach is particularly well-suited for the glycosidic diversification of astersaponin analogues.
The general strategy involves the chemical synthesis of a core aglycone-glycoside structure, which is then elaborated by a series of glycosyltransferase enzymes. mdpi.com These enzymes catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, avoiding the need for complex protecting group manipulations often required in purely chemical synthesis. frontiersin.org
Key enzymes in the chemoenzymatic synthesis of saponin (B1150181) analogues include:
Glycosyltransferases (GTs): These enzymes transfer a sugar moiety from an activated sugar donor (e.g., a UDP-sugar) to an acceptor molecule. scielo.br
Glycosidases: Under certain conditions, these enzymes can be used to form glycosidic bonds in a process known as transglycosylation.
A potential chemoenzymatic approach to this compound analogues could involve:
Isolation of a simplified astersaponin precursor from a natural source.
Enzymatic or chemical cleavage of parts of the sugar chain.
Re-glycosylation with a panel of glycosyltransferases and sugar donors to generate a library of novel glyco-variants.
Recent research has demonstrated the production of new triterpenoid disaccharide saponins from the sequential glycosylation of ganoderic acid A using enzymes from Bacillus species, highlighting the potential of this approach. biorxiv.org
| Enzymatic Step | Enzyme Type | Function | Application in Saponin Synthesis |
| Glycan Elongation | Glycosyltransferase (UGT) | Transfers a specific sugar to a growing oligosaccharide chain. | Biosynthesis of ginsenosides (B1230088) in yeast. mdpi.com |
| Glycan Trimming | Glycosidase | Selectively removes sugar units from the oligosaccharide. | Biotransformation of platycosides. jmb.or.kr |
| Transglycosylation | Mutant Glycosidase | Forms new glycosidic bonds with high selectivity. | Synthesis of complex N-glycans. rsc.org |
Development of Novel Synthetic Methodologies for Saponin Analogue Libraries
The systematic exploration of the structure-activity relationships of saponins requires access to a large and diverse collection of analogues. The development of novel synthetic methodologies that enable the rapid construction of saponin analogue libraries is therefore a critical area of research.
Combinatorial approaches, where different building blocks (aglycones and sugar moieties) are combined in various combinations, are powerful tools for generating such libraries. Methodologies that facilitate the efficient and selective modification of the saponin scaffold are highly valuable.
One such approach is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the late-stage modification of complex molecules. A library of saponin-like compounds has been successfully synthesized by regioselective glycosylation of the C2/C3 hydroxyl and C28 carboxylic groups of triterpene aglycones using this method. nih.gov
Another strategy involves the development of one-pot sequential glycosylation reactions. These methods allow for the assembly of complex oligosaccharide chains in a single reaction vessel, significantly streamlining the synthetic process. si.edu
The development of these and other novel synthetic methodologies will be crucial for unlocking the full therapeutic potential of astersaponins by enabling the creation and screening of large libraries of analogues with improved efficacy and drug-like properties.
| Methodology | Description | Advantages | Reference |
| Click Chemistry (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition for linking aglycone and glycan moieties. | High efficiency, regioselectivity, and functional group tolerance. | Synthesis of oleanane-type triterpenoids. nih.govnih.gov |
| One-Pot Sequential Glycosylation | Assembly of oligosaccharide chains in a single reaction vessel using a sequence of glycosylation reactions. | Increased efficiency, reduced purification steps. | Synthesis of triterpenoid saponins in ionic liquids. si.edu |
| Solid-Phase Synthesis | Building the saponin molecule on a solid support to facilitate purification. | Simplified purification, potential for automation. | Synthesis of O-GalNAc glycopeptides. nih.gov |
Analytical Methodologies for Astersaponin Research
Quantitative and Qualitative Analysis in Biological Matrices
Analyzing Astersaponin A within complex biological samples, such as plasma, urine, or tissue homogenates, requires methods that can distinguish the target analyte from a multitude of endogenous compounds.
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of saponins (B1172615) like this compound. wikipedia.org This hyphenated technique combines the potent separation capability of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org This synergy is particularly valuable for analyzing complex mixtures, such as plant extracts or biological fluids. wikipedia.orgajbls.com
For the analysis of saponins, which often lack strong chromophores for UV detection, MS provides a powerful detection method. researchgate.net Electrospray ionization (ESI) is a commonly used ionization source for saponin (B1150181) analysis as it is a soft ionization technique suitable for large and thermally labile molecules. thermofisher.com The process involves the separation of components in a liquid chromatography column, followed by their ionization and detection by the mass spectrometer. thermofisher.com
The successful identification of metabolites using LC-MS requires careful optimization of both the chromatographic separation and the mass spectrometry conditions. nih.gov Reverse-phase HPLC (RP-HPLC) is frequently employed for the separation of saponins. researchgate.net The choice of the stationary phase (e.g., C18 columns) and the mobile phase composition is critical for achieving good resolution of individual saponins and minimizing interference from the matrix. researchgate.netnih.gov
Table 1: Typical LC-MS Parameters for Saponin Analysis
| Parameter | Description | Common Settings for Saponin Analysis |
|---|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (RP) |
| Column | The stationary phase where separation occurs. | Octadecylsilylated silica (B1680970) (ODS, C18) |
| Mobile Phase | A solvent system that carries the sample through the column. | A gradient of water (often with formic acid) and acetonitrile (B52724) or methanol. |
| Ionization Source | The interface that ionizes the analyte molecules. | Electrospray Ionization (ESI), typically in negative ion mode for saponins. |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio (m/z). | Time-of-Flight (TOF), Quadrupole, Ion Trap. |
| Detection Mode | Method of data acquisition. | Full scan for profiling; Tandem MS (MS/MS) for structural elucidation and quantification. wikipedia.org |
This table summarizes common starting parameters for the analysis of saponins, which would be applicable for developing a method for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation and quantification of molecules in a mixture without the need for extensive separation. mdpi.commeasurlabs.com It provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry, which is crucial for identifying saponins. measurlabs.com NMR is considered a primary ratio method, meaning the ratio of substances can often be determined directly. researchgate.net
In the context of this compound research, NMR can be applied directly to plant extracts or fractions to identify the presence of the saponin and other related compounds. nih.gov While less sensitive than mass spectrometry, NMR offers high reproducibility and is non-destructive. mdpi.com
Key NMR techniques applicable to this compound analysis in mixtures include:
1D NMR (¹H, ¹³C): ¹H NMR provides information on the number and type of protons, while ¹³C NMR details the carbon skeleton. These spectra serve as a fingerprint for the compound. measurlabs.com
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assignment of proton and carbon signals and the definitive structural elucidation of the saponin's aglycone and sugar moieties.
Quantitative NMR (qNMR): By integrating the area of specific NMR signals and comparing them to a certified internal standard, qNMR allows for the precise quantification of this compound in a complex matrix. researchgate.net
Metabolomic Profiling of Astersaponin-Producing Organisms
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. plos.org Untargeted metabolomic profiling of plants from the Asteraceae family, the family to which astersaponin-producing species belong, is a powerful strategy to discover new saponins and understand their chemical diversity. ajbls.comscielo.br This approach typically uses LC-MS-based platforms to generate metabolic fingerprints of plant extracts. plos.org
By applying multivariate statistical analyses, such as Principal Component Analysis (PCA), to the complex datasets generated, researchers can differentiate between plant species or varieties based on their chemical profiles. plos.org This approach has been successfully used to classify species within the Asteraceae family and to identify specific chemical markers, including saponins, that distinguish different groups. plos.org For example, a study on the genus Vernonia (family Asteraceae) used LC-MS-based metabolic profiling to identify 81 different compounds, including saponins, flavonoids, and sesquiterpene lactones, which helped in the chemotaxonomic classification of the species. plos.org
Table 2: Representative Secondary Metabolites Identified in the Asteraceae Family
| Metabolite Class | Examples |
|---|---|
| Saponins | Triterpenoid (B12794562) and steroidal saponins. scielo.brresearchgate.net |
| Terpenoids | Sesquiterpene lactones (e.g., Piptocarphin A, Glaucolide A), Diterpenes. plos.orgscielo.br |
| Flavonoids | Quercetin, Acacetin-7-O-glycuronyl, Hesperidin. plos.orgacademicjournals.org |
| Phenolic Acids | Chlorogenic acid, Caffeic acid, Vanillic acid. plos.orgacademicjournals.org |
| Alkaloids | Various alkaloid structures have been identified. scielo.brresearchgate.net |
| Polyacetylenes | Compounds with multiple acetylene (B1199291) functional groups. scielo.br |
This table showcases the chemical diversity within the Asteraceae family, providing context for the types of compounds that may be co-extracted with this compound.
Bioanalytical Methods for In Vitro and In Vivo Studies
To understand the biological activity of this compound, it is essential to measure its concentration and the concentration of its potential metabolites in samples from in vitro (e.g., cell cultures) and in vivo (e.g., animal studies) experiments. bioaster.org Bioanalytical methods are developed and validated to provide accurate and reliable quantitative data from these complex biological matrices. nih.gov
LC-MS/MS (tandem mass spectrometry) is the gold standard for quantitative bioanalysis due to its high specificity, sensitivity, and wide dynamic range. nih.gov The method involves:
Sample Preparation: This is a critical step to remove interfering endogenous substances like proteins and phospholipids (B1166683) and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov
Chromatographic Separation: An optimized HPLC or UHPLC method is used to separate this compound from its metabolites and other matrix components.
Detection: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for the analyte and the internal standard, ensuring accurate quantification even at low concentrations.
For in vitro studies, such as assessing the effect of this compound on cell lines, these methods can quantify the uptake of the compound into cells or its stability in the culture medium. bioaster.org In in vivo pharmacokinetic studies, bioanalytical methods are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Future Research Directions and Therapeutic Development Perspectives
Exploration of Undiscovered Biological Activities
While research on Astersaponin A is still emerging, studies on its analogs have revealed significant pharmacological effects, suggesting promising avenues for investigation. The principle that structurally similar natural products may exhibit comparable biological activities provides a strong rationale for exploring these areas for this compound.
Recently, Astersaponin I , isolated from Aster koraiensis, has been identified as a potent viral fusion blocker. researchgate.netnih.gov It effectively inhibits the entry of SARS-CoV-2 and its variants into host cells by interfering with the membrane fusion process. researchgate.netnih.govibs.re.kr This antiviral activity was previously an unexplored aspect of this subclass of saponins (B1172615). researchgate.net Further research has also highlighted the neuroprotective effects of Astersaponin I, which can induce autophagy, a cellular process critical for clearing damaged components, suggesting its potential in managing neurodegenerative conditions like Parkinson's disease. biomolther.orgresearchgate.net
Similarly, Astersaponin J , another analog from Aster koraiensis, has shown potential in reducing inflammatory cytokines associated with atopic dermatitis. mdpi.comresearchgate.net The anti-inflammatory and anti-cancer properties are among the various pharmacological effects reported for compounds from this plant. mdpi.com Given these findings, future research should systematically screen this compound for a wide range of biological effects, including but not limited to antiviral, neuroprotective, and anti-inflammatory activities.
Table 1: Reported Biological Activities of Selected Astersaponin Analogs
| Compound | Source Organism | Reported Biological Activity | Reference |
| Astersaponin I | Aster koraiensis | Antiviral (inhibits SARS-CoV-2 entry) | researchgate.netnih.govibs.re.kr |
| Neuroprotective (induces autophagy) | biomolther.orgnih.gov | ||
| Astersaponin A2 | Aster tataricus | Inhibits osteoclastogenesis | nih.govnih.govresearchgate.net |
| Astersaponin J | Aster koraiensis | Anti-inflammatory (reduces atopic dermatitis cytokines) | mdpi.comresearchgate.net |
| Antiviral (inhibits SARS-CoV-2 entry) | mdpi.comnih.gov |
Advanced Mechanistic Investigations at the Molecular and Cellular Levels
Understanding the precise molecular and cellular mechanisms of action is crucial for therapeutic development. Research into this compound analogs provides a blueprint for such investigations.
For Astersaponin A2 , its inhibitory effect on osteoclastogenesis (the formation of bone-resorbing cells) has been traced to its modulation of specific signaling pathways. Studies show that Astersaponin A2 suppresses the RANKL-induced differentiation of osteoclasts by downregulating the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov This involves reducing the phosphorylation of key proteins like ERK1/2, JNK, and p38, which in turn suppresses the expression of critical transcription factors c-Fos and NFATc1. nih.govnih.govresearchgate.net
In the context of neuroprotection, Astersaponin I has been shown to induce autophagy by modulating two key signaling pathways: the Erk/mTOR and AMPK/mTOR pathways. biomolther.org It increases the phosphorylation of Erk and AMPK while decreasing the phosphorylation of mTOR, a central regulator of cell growth and autophagy. biomolther.orgresearchgate.net
The antiviral mechanism of Astersaponin I and J is distinct, involving the physical blocking of membrane fusion. nih.govmdpi.com These saponins have a cholesterol-like triterpene core that integrates into the host cell membrane, while their hydrophilic sugar chains protrude outwards, sterically hindering the fusion of the viral envelope with the cell membrane. nih.govibs.re.krnews-medical.net This action is independent of the interaction between the viral spike protein and the ACE2 receptor. mdpi.com
Future mechanistic studies on this compound should, therefore, employ techniques like Western blotting, polymerase chain reaction (PCR), and fluorescent protein quenching assays to investigate its impact on these and other relevant signaling cascades in various disease models. biomolther.orgnih.govresearchgate.net
Table 2: Mechanistic Insights from Astersaponin Analogs
| Compound | Biological Effect | Molecular Mechanism | Key Proteins/Pathways Targeted | Reference |
| Astersaponin A2 | Inhibition of Osteoclastogenesis | Downregulation of MAPK signaling pathway | ERK1/2, JNK, p38, c-Fos, NFATc1 | nih.govnih.gove-jbm.org |
| Astersaponin I | Neuroprotection | Induction of autophagy | Erk/mTOR pathway, AMPK/mTOR pathway | biomolther.orgresearchgate.net |
| Astersaponin I & J | Antiviral Activity | Inhibition of viral-host membrane fusion | Physical blockade of fusion process | nih.govmdpi.comnews-medical.net |
Development of Structure-Guided Design Principles for Enhanced Activity
The therapeutic potential of a natural product can often be enhanced through semi-synthesis or total synthesis of analogs with improved properties. This process relies on a solid understanding of the compound's structure-activity relationship (SAR).
Studies on antiviral saponins have begun to establish these principles. For instance, the oligosaccharide chain at the C28 position of the triterpenoid (B12794562) core is critical. researchgate.net It is suggested that chains with four or more sugar units are more effective at obstructing viral entry. researchgate.net The specific types of sugars and their linkages are also vital. Acid hydrolysis and comparative experiments have identified D-glucose, D-xylose, L-arabinose, and L-rhamnose as common sugar units in active astersaponins. researchgate.net Furthermore, the triterpene backbone itself is structurally important for the membrane fusion inhibitory activity. nih.gov
Computational modeling and structural bioinformatics are powerful tools in this endeavor. wpi.edu Molecular docking simulations can predict how saponins interact with viral proteins or cell membranes, guiding the design of more potent derivatives. researchgate.net Such computational approaches, combined with experimental validation, can accelerate the development of this compound-based therapeutics by predicting which structural modifications are most likely to enhance bioactivity. wpi.edu
Integration of Omics Technologies in Astersaponin Research
Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of the biological effects of a compound. amegroups.cn These technologies can be pivotal in advancing this compound research.
An integrated analysis of the transcriptome and metabolome of Aster tataricus, a source of this compound, has already been undertaken to identify genes involved in flavonoid biosynthesis. researchgate.net A similar approach focused on saponin (B1150181) biosynthesis could elucidate the enzymatic pathways responsible for producing this compound. Transcriptome sequencing is a powerful method for discovering novel genes involved in the biosynthesis of key metabolites in medicinal plants. mdpi.com
Furthermore, proteomics can identify the full suite of proteins that are differentially expressed in cells upon treatment with this compound. mdpi.com This can reveal its molecular targets and the cellular pathways it modulates, providing a broader understanding of its mechanism of action beyond pre-selected targets. mdpi.com For example, proteomics was used to understand the role of various proteins in viral replication and host response. mdpi.com Integrating these omics datasets can provide a comprehensive picture of this compound's biological impact and help identify novel therapeutic applications. amegroups.cn
Potential for Derivatization to Optimize Bioactivity and Specificity
Derivatization, the chemical modification of a lead compound, is a cornerstone of drug development. The goal is to create new molecules (derivatives) with improved potency, specificity, and pharmacokinetic properties. The complex structure of this compound, with its triterpene core and multiple sugar moieties, offers numerous sites for chemical modification.
Research into saponin-based antiviral agents has demonstrated the success of this approach. Synthetic saponin derivatives have been created and tested to establish a clear SAR, identifying the C3-glucose, the C28-oligosaccharide moiety, and the C16-hydroxyl group as critical components for inhibiting coronavirus cell entry. researchgate.net In one study, a synthetic saponin derivative showed up to twice the antiviral activity of the natural product platycodin D. ibs.re.kr
For this compound, derivatization could be used to:
Modify Sugar Chains: Altering the length, composition, or linkage of the sugar moieties could enhance target binding or improve solubility.
Modify the Aglycone Core: Chemical changes to the triterpenoid backbone could fine-tune its interaction with cell membranes or specific protein targets.
Attach Functional Groups: Adding specific functional groups could improve cell permeability or target engagement.
Such synthetic and semi-synthetic efforts, guided by SAR and computational modeling, hold immense potential for transforming this compound from a natural product lead into an optimized therapeutic candidate. mdpi.comresearchgate.net
Q & A
Q. How is Astersaponin A isolated and structurally characterized?
this compound (AKNS-2) is isolated from Aster koraiensis via ethanol extraction, followed by sequential fractionation using n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction undergoes reversed-phase HPLC and Sephadex LH-20 column chromatography for purification. Structural elucidation is performed using NMR (500 MHz) and mass spectrometry, confirming its triterpenoid structure with xylopyranosyl, glucopyranosyl, and rhamnopyranosyl moieties at specific positions .
Q. What in vitro models are used to study this compound’s neuroprotective effects?
SH-SY5Y neuroblastoma cells are treated with MPP+ (1-methyl-4-phenylpyridinium) to model Parkinson’s disease (PD)-like cytotoxicity. This compound (5–10 µM) is administered 1 hour prior to MPP+ exposure. Cell viability is quantified via MTT assay, while autophagy markers (LC3-II, p62) and dopaminergic markers (tyrosine hydroxylase, α-synuclein) are analyzed using Western blotting. AMPK/Erk pathway modulation is validated using siRNA knockdown (e.g., AMPK siRNA) and inhibitors like U0126 (Erk inhibitor) .
Q. Which assays are critical for evaluating this compound’s autophagy-inducing activity?
- LC3-II/LC3-I ratio : Assessed via Western blot to measure autophagosome formation.
- mRFP-GFP-LC3 fluorescence microscopy : Differentiates autophagosomes (yellow puncta) and autolysosomes (red puncta).
- Pharmacological inhibition : 3-MA (autophagy inhibitor) and bafilomycin A1 (lysosomal inhibitor) confirm autophagy flux.
- AMPK/mTOR and Erk/mTOR pathway markers : Phosphorylated AMPK, ULK555, and mTOR levels are quantified to link autophagy to signaling pathways .
Advanced Research Questions
Q. How does this compound modulate AMPK/mTOR and Erk/mTOR signaling in neuroprotection?
- AMPK/mTOR pathway : this compound increases p-AMPK and p-ULK555 phosphorylation while suppressing p-mTOR, activating autophagy. AMPK siRNA abolishes these effects, confirming pathway dependency.
- Erk/mTOR pathway : Erk phosphorylation (p-Erk) is enhanced by this compound, which inhibits mTOR and upregulates LC3-II. Co-treatment with Erk inhibitor U0126 reverses TH expression restoration and α-synuclein clearance, indicating Erk’s role in dopaminergic protection .
Q. What in vivo evidence supports this compound’s efficacy in PD models?
Subchronic MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to mice to induce PD-like neurodegeneration. This compound (5–15 mg/kg) improves motor performance in rotarod, pole, and wire-hanging tests, comparable to ropinirole. Postmortem analysis shows restored striatal dopamine levels (ELISA), reduced α-synuclein aggregates, and upregulated TH expression in the substantia nigra. Autophagy markers (LC3-II, p62) in brain tissues confirm in vivo pathway activation .
Q. How do contradictory findings about this compound’s mechanisms inform future research?
While AMPK and Erk pathways are both implicated in autophagy induction, their relative contributions remain unclear. For example:
Q. What methodologies identify this compound’s antiviral activity against SARS-CoV-2?
Pseudotyped SARS-CoV-2 with spike protein is used in ACE2+/TMPRSS2+ H1299 cells. This compound (IC50: 2.96 µM) inhibits viral entry by blocking membrane fusion, validated via:
- S protein-ACE2 binding assays : Surface plasmon resonance (SPR) quantifies affinity disruption.
- Luminescence-based MAO-B assays : Confirm saponin interaction with cholesterol-rich membranes, mimicking fusion inhibition. Structure-activity relationships reveal ≥4 sugar moieties at C28 are critical for activity .
Methodological Best Practices
- Statistical rigor : Data are expressed as mean ± SEM (n=5–8) and analyzed via one-way ANOVA (GraphPad Prism 7). p < 0.05 is considered significant .
- Western blot validation : Unsaturated protein bands are quantified using Multi Gauge V3.0 software to avoid artifacts .
- In vivo behavioral tests : Mice are pretrained for 3 days pre-MPTP to minimize variability. Trials are averaged across three replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
